molecular formula C10H9F2NO B7963582 4-(2,2-Difluoropropoxy)benzonitrile

4-(2,2-Difluoropropoxy)benzonitrile

Cat. No.: B7963582
M. Wt: 197.18 g/mol
InChI Key: FFRMJJSBCUZMLU-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)benzonitrile is an organic compound with the molecular formula C10H7F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-difluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropoxy)benzonitrile typically involves the nucleophilic substitution reaction of 4-hydroxybenzonitrile with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoropropoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions, where the 2,2-difluoropropoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzonitrile moiety can be subjected to oxidation to form corresponding benzoic acid derivatives or reduction to form benzylamine derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Various substituted benzonitriles.

    Oxidation: 4-(2,2-Difluoropropoxy)benzoic acid.

    Reduction: 4-(2,2-Difluoropropoxy)benzylamine.

Scientific Research Applications

4-(2,2-Difluoropropoxy)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropoxy)benzonitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the 2,2-difluoropropoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

    2,4-Difluorobenzonitrile: Similar in structure but lacks the 2,2-difluoropropoxy group.

    4-(Trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of the 2,2-difluoropropoxy group.

    4-(2,2-Difluoroethoxy)benzonitrile: Similar but with a 2,2-difluoroethoxy group.

Uniqueness: 4-(2,2-Difluoropropoxy)benzonitrile is unique due to the presence of the 2,2-difluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(2,2-difluoropropoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-4-2-8(6-13)3-5-9/h2-5H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRMJJSBCUZMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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